molecular formula C11H19N5O4 B14908393 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate

Cat. No.: B14908393
M. Wt: 285.30 g/mol
InChI Key: CPAQASFGMKBZHI-ZETCQYMHSA-N
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Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate is a synthetic organic compound with a complex structure. It is often used in various chemical and biological research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the tetrazole ring. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alkanes.

Scientific Research Applications

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoic acid: A compound with a similar aromatic structure but different functional groups.

    (-)-Carvone: A natural compound with a similar molecular weight but different chemical properties.

Uniqueness

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(2-methyl-2H-tetrazol-5-yl)propanoate is unique due to its combination of a Boc-protected amino group and a tetrazole ring. This combination imparts specific reactivity and stability, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H19N5O4

Molecular Weight

285.30 g/mol

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methyltetrazol-5-yl)propanoate

InChI

InChI=1S/C11H19N5O4/c1-11(2,3)20-10(18)12-7(9(17)19-5)6-8-13-15-16(4)14-8/h7H,6H2,1-5H3,(H,12,18)/t7-/m0/s1

InChI Key

CPAQASFGMKBZHI-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NN(N=N1)C)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NN(N=N1)C)C(=O)OC

Origin of Product

United States

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